molecular formula C19H26N2O3 B2392996 N-(4-Cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide CAS No. 1465401-98-2

N-(4-Cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide

Cat. No.: B2392996
CAS No.: 1465401-98-2
M. Wt: 330.428
InChI Key: FTWRNMQYOXGWHW-UHFFFAOYSA-N
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Description

N-(4-Cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide is a synthetic organic compound It is characterized by the presence of a cyano group, an oxane ring, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the oxane ring: This can be achieved through the cyclization of a suitable diol precursor.

    Introduction of the cyano group: This step might involve the nucleophilic substitution of a halide with a cyanide ion.

    Attachment of the phenoxy group: This can be done through an etherification reaction.

    Formation of the butanamide moiety: This step could involve the amidation of a butanoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to convert the cyano group to an amine.

    Substitution: The phenoxy group could be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst (e.g., palladium on carbon) can be used.

    Substitution: Reagents like sodium hydride or alkyl halides can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound might be studied for its biological activity, including potential therapeutic effects.

    Medicine: It could be investigated as a potential drug candidate for treating various diseases.

    Industry: The compound might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Cyanooxan-4-yl)-2-(2-methylphenoxy)butanamide
  • N-(4-Cyanooxan-4-yl)-2-(2-ethylphenoxy)butanamide
  • N-(4-Cyanooxan-4-yl)-2-(2-propylphenoxy)butanamide

Uniqueness

N-(4-Cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-4-16(24-17-8-6-5-7-15(17)14(2)3)18(22)21-19(13-20)9-11-23-12-10-19/h5-8,14,16H,4,9-12H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWRNMQYOXGWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1(CCOCC1)C#N)OC2=CC=CC=C2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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